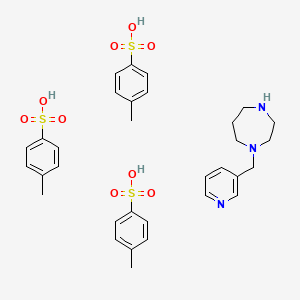![molecular formula C10H10N2O3S B2509481 Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 515861-13-9](/img/structure/B2509481.png)
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.27 . It is used in proteomics research .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes compounds like “Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate” is represented by the InChI code: 1S/C10H10N2O3S/c1-5-7(11(15)16-2)10(14-6(15)3-4-12)19-8(5)9(13)16/h3H2,1-2H3, (H2,13,16) (H,14,15) .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction mechanism most highly proceeds smoothly via the formation of the non-isolable intermediate .Physical And Chemical Properties Analysis
“Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate” has a molecular weight of 238.27 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
“Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate” is a derivative of cyanoacetamide, which is known to be a precursor for heterocyclic synthesis . Cyanoacetamide derivatives are used extensively as reactants to form a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists .
Formation of Heterocyclic Moieties
The chemical reactivity of cyanoacetamide derivatives allows them to obtain biologically active novel heterocyclic moieties . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . This property can be utilized in various chemical synthesis processes.
Chemotherapeutic Agents
Cyanoacetamide derivatives have potential in evolving better chemotherapeutic agents . They can be used to build various organic heterocycles, which are often used in the development of new drugs .
Synthesis of Cyanoacetamide Derivatives
“Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate” can be used in the synthesis of other cyanoacetamide derivatives . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
Preparation of N-substituted Cyanoacetamide Compounds
The compound can be used in the preparation of N-substituted cyanoacetamide compounds . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Eigenschaften
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-5-7(10(14)15-2)9(16-6)12-8(13)3-4-11/h5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEVUDVRKCTMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)



![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)



![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)


![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)